molecular formula C18H18ClNO2 B5185020 (2E)-1-(4-Chlorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one

(2E)-1-(4-Chlorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one

Cat. No.: B5185020
M. Wt: 315.8 g/mol
InChI Key: DWPGCAAWGRERHX-VAWYXSNFSA-N
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Description

(2E)-1-(4-Chlorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one is an organic compound characterized by the presence of a chlorophenyl group and a propoxyphenyl group linked via a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(4-Chlorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-propoxyphenylamine in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via a condensation mechanism, forming the desired product after purification through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(4-Chlorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-1-(4-Chlorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-1-(4-Chlorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one: Similar structure with a bromine atom instead of chlorine.

    (2E)-1-(4-Fluorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one: Similar structure with a fluorine atom instead of chlorine.

Uniqueness

(2E)-1-(4-Chlorophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. The chlorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its bromine and fluorine analogs.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(4-propoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c1-2-13-22-17-9-7-16(8-10-17)20-12-11-18(21)14-3-5-15(19)6-4-14/h3-12,20H,2,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPGCAAWGRERHX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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